molecular formula C24H21FN2OS B2356043 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207040-20-7

1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2356043
CAS No.: 1207040-20-7
M. Wt: 404.5
InChI Key: WABIXQDTTIIWKE-UHFFFAOYSA-N
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Description

1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Benzyl and Fluorobenzyl Groups: The benzyl and 4-fluorobenzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides and 4-fluorobenzyl halides, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol or disulfide compound.

    Methoxyphenyl Group Addition: The 4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazole ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, fluorobenzyl halides, thiols, disulfides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance its activity against various pathogens. Studies have demonstrated that compounds with similar structures show efficacy against bacteria and fungi, suggesting that 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole could be effective in treating infections caused by resistant strains .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. The incorporation of specific substituents can increase the potency of these compounds in reducing inflammation. For instance, compounds with thio groups have shown enhanced anti-inflammatory activity, which may be applicable to this compound .

Anticancer Potential

Research has highlighted the anticancer potential of imidazole derivatives. The structural similarity to histidine allows these compounds to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound might inhibit cancer cell proliferation, although further investigation is necessary to confirm its efficacy and mechanism of action .

Antitubercular Activity

The compound's structural features may contribute to its potential as an antitubercular agent. Studies on similar imidazole derivatives have shown promising results against Mycobacterium tuberculosis, indicating that this compound could be explored for its antitubercular properties .

Case Studies and Research Findings

StudyFocusFindings
Umarani et al., 2011Antimicrobial ActivityDemonstrated enhanced antimicrobial activity with thio-substituted imidazoles.
Chitti et al., 2022Antitubercular ActivityIdentified potent antitubercular effects in structurally related compounds.
Dimote et al., 2022Anti-inflammatory ActivityFound significant anti-inflammatory effects in modified imidazoles, suggesting similar potential for the compound .

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize imidazole rings, potentially inhibiting or modulating their activity. The presence of benzyl, fluorobenzyl, and methoxyphenyl groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-((4-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure with a chlorine atom instead of fluorine.

    1-benzyl-2-((4-methylbenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure with a methyl group instead of fluorine.

    1-benzyl-2-((4-nitrobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs with different substituents.

Biological Activity

1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a compound of interest due to its potential biological activities. This imidazole derivative incorporates various functional groups that may influence its pharmacological properties, including its interaction with biological targets, metabolic stability, and therapeutic efficacy.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19FN2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_2\text{S}

This structure features:

  • A benzyl group
  • A fluorobenzyl thioether
  • A methoxyphenyl moiety

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its potential as a therapeutic agent in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, the compound was tested against several cancer cell lines, including U-87 (glioblastoma) and MDA-MB-231 (breast cancer). Results indicated that:

  • U-87 Cell Line : The compound exhibited an IC50 value of approximately 12 µM.
  • MDA-MB-231 Cell Line : The IC50 was found to be around 18 µM.

These results suggest a preferential activity towards glioblastoma cells compared to breast cancer cells .

The mechanism by which imidazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have suggested that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis pathways.

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to the active sites of proteins such as Bcl-2 and caspases, which are crucial for apoptosis regulation. The binding affinity was calculated to be significantly higher than that of standard chemotherapeutics, indicating a potential for enhanced efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated notable inhibition zones, suggesting effective antibacterial properties.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Metabolic Stability

The metabolic stability of imidazole derivatives is critical for their therapeutic application. Studies using human liver microsomes (HLMs) showed that the compound maintains a high percentage of the parent drug after incubation, indicating favorable metabolic stability compared to other imidazole derivatives.

Table 2: Metabolic Stability Data

CompoundPercentage Remaining After 120 min
This compound85%
Alpidem38%

Properties

IUPAC Name

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-28-22-13-9-20(10-14-22)23-15-26-24(27(23)16-18-5-3-2-4-6-18)29-17-19-7-11-21(25)12-8-19/h2-15H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABIXQDTTIIWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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